Promethazine

Beschreibung

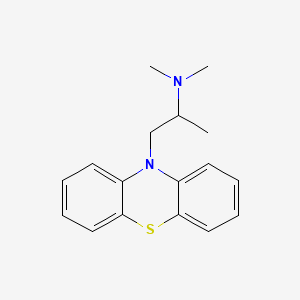

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWVAXIEGOYWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Record name | PROMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023518 | |

| Record name | Promethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Melting point 60 °C. Used as an antihistamine., Solid | |

| Record name | PROMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

374 to 379 °F at 3 mmHg (NTP, 1992), 190-192 °C at 3.00E+00 mm Hg, BP: 190-192 °C at 3 mm Hg, BP: 191 °C at 0.5 mm Hg | |

| Record name | PROMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Promethazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in dilute hydrogen chloride, In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C, 2.45e-02 g/L | |

| Record name | Promethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Promethazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White to faint yellow crystalline powder | |

CAS No. |

60-87-7, 38878-40-9 | |

| Record name | PROMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Promethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38878-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, radical ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038878409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | promethazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Promethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promethazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF28EJQ494 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Promethazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °F (NTP, 1992), 60 °C, Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/ | |

| Record name | PROMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Promethazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Promethazine on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation antihistamine of the phenothiazine class, exerts a complex pharmacological profile through its interaction with multiple neurotransmitter systems.[1] While primarily recognized for its potent histamine H1 receptor antagonism, its clinical effects, including sedation and antiemetic properties, are significantly influenced by its activity at other receptors.[1][2] This technical guide provides a detailed examination of the molecular mechanism of action of this compound at the dopamine D2 receptor, a key interaction contributing to its therapeutic and side-effect profile. This document will delve into the quantitative binding and functional parameters of this compound, outline detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction

This compound is a widely used medication with a variety of clinical applications, including the management of allergic reactions, nausea and vomiting, and for sedation.[2] Its therapeutic versatility stems from its ability to antagonize several G protein-coupled receptors (GPCRs), including histamine H1, muscarinic, alpha-adrenergic, and dopamine receptors.[1] The interaction with the dopamine D2 receptor, in particular, is responsible for both some of its therapeutic effects, such as its antiemetic action, and notable side effects like extrapyramidal symptoms.[1][2] Understanding the precise mechanism of this compound's action at the D2 receptor is therefore crucial for optimizing its clinical use and for the development of novel therapeutics with improved selectivity and safety profiles. This guide aims to provide a comprehensive technical overview of this interaction for professionals in the field of pharmacology and drug development.

Quantitative Analysis of this compound's Interaction with Dopamine D2 Receptors

The affinity and functional potency of this compound at the human dopamine D2 receptor have been quantified through various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its binding and inhibitory characteristics.

| Parameter | Value (nM) | Assay Type | Comments | Source |

| Ki | 260 | Radioligand Binding Assay | Determined using [3H]Spiperone as the radioligand. | [3] |

| IC50 | 779 | Radioligand Binding Assay | From DrugMatrix in vitro pharmacology data. | [3] |

| IC50 | 100 | Radioligand Binding Assay | [3] |

Ki: Inhibitory constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways

This compound acts as an antagonist at the dopamine D2 receptor, which is a Gi/o-coupled GPCR.[1][4] Upon binding, this compound blocks the receptor, preventing its activation by the endogenous ligand, dopamine. This blockade inhibits the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's activity at the dopamine D2 receptor involves several key in vitro experiments. The following sections provide detailed methodologies for these assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells)

-

Radioligand: [3H]Spiperone

-

Unlabeled competitor: this compound

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled haloperidol (for non-specific binding) or this compound dilution.

-

50 µL of [3H]Spiperone at a concentration near its Kd.

-

100 µL of the D2 receptor membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production, providing a functional measure of its activity (IC50).

Materials:

-

Cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells)

-

Dopamine (agonist)

-

This compound (antagonist)

-

Forskolin (to stimulate adenylyl cyclase)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

-

Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the this compound dilutions for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of dopamine (typically EC80) in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of this compound.

-

Determine the IC50 value of this compound from the resulting dose-response curve.

cAMP Functional Assay Workflow

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the D2 receptor. As an antagonist, this compound will inhibit the dopamine-stimulated binding of [35S]GTPγS.

Materials:

-

Membrane preparation from cells expressing human dopamine D2 receptors

-

Dopamine (agonist)

-

This compound (antagonist)

-

[35S]GTPγS

-

GDP

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the D2 receptor membrane preparation, GDP, and the this compound dilutions.

-

Add a fixed concentration of dopamine to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Plot the amount of [35S]GTPγS bound against the concentration of this compound.

-

Determine the IC50 value for the inhibition of dopamine-stimulated [35S]GTPγS binding.

Conclusion

This compound functions as a competitive antagonist at the dopamine D2 receptor, with a binding affinity in the nanomolar range. This antagonism of D2 receptor signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, is a key component of its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate the dopaminergic activities of this compound and related compounds. A thorough understanding of these mechanisms is essential for the rational design of future medications with enhanced efficacy and reduced side-effect profiles.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Blockbuster: A Technical History of Promethazine's Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the history and discovery of promethazine, a first-generation antihistamine that became a cornerstone of pharmacotherapy. Born from the systematic exploration of phenothiazine derivatives by Rhône-Poulenc in the 1940s, this compound's journey from a potential antimalarial scaffold to a versatile therapeutic agent for allergies, sedation, and nausea encapsulates a pivotal era in drug discovery. This document provides a comprehensive overview of the chemical synthesis, preclinical pharmacological screening methodologies of the time, and the initial clinical findings that established its place in medicine. Quantitative pharmacological data are presented, and key experimental workflows and signaling pathways are visualized to provide a thorough understanding of this landmark discovery for today's research professionals.

Introduction: The Quest for Histamine Antagonists

The late 1930s and early 1940s marked a fervent period in medicinal chemistry, driven by the desire to counteract the effects of histamine, a key mediator of allergic reactions. In 1937, Daniel Bovet and Anne-Marie Staub at the Pasteur Institute in Paris synthesized the first compounds with antihistaminic properties, though they were too toxic for clinical use.[1][2][3] This pioneering work, for which Bovet would later receive the Nobel Prize, laid the groundwork for the development of clinically viable antihistamines.[1][4] The French pharmaceutical company Rhône-Poulenc embarked on a research program to create improved antihistamines, building upon the structural templates of early successes like diphenhydramine.[5][6]

The Phenothiazine Core: A Promising Scaffold

The research group at Rhône-Poulenc, under the direction of chemist Paul Charpentier, turned their attention to phenothiazine, a tricyclic heterocyclic compound.[6][7] While phenothiazine itself had been used as an insecticide and anthelmintic, its derivatives were largely unexplored for human therapeutic use. Charpentier's team systematically synthesized a series of N-substituted phenothiazine derivatives, and in 1947, this effort yielded this compound (RP-3277).[7] This novel compound demonstrated potent antihistaminic and, notably, strong sedative effects.[7]

Chemical Synthesis of this compound

The classical synthesis of this compound, as developed by Charpentier, involves the alkylation of phenothiazine with 1-dimethylamino-2-propyl chloride.[8][9]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenothiazine

-

1-dimethylamino-2-propyl chloride

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Liquid ammonia (optional, for the formation of sodium amide in situ)

-

Hydrochloric acid (for salt formation)

-

Suitable solvents for purification (e.g., ethanol, isopropanol)

Procedure:

-

Deprotonation of Phenothiazine: A solution of phenothiazine in anhydrous toluene is treated with a strong base, typically sodium amide, to deprotonate the nitrogen atom of the phenothiazine ring, forming the sodium salt of phenothiazine. This reaction is often carried out under reflux to ensure complete reaction.

-

Alkylation: 1-dimethylamino-2-propyl chloride is added to the solution of the phenothiazine salt. The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution reaction, where the phenothiazine anion displaces the chloride ion, forming the this compound base.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. Water is carefully added to quench any remaining sodium amide and to dissolve the sodium chloride byproduct. The organic layer (toluene) is separated, washed with water, and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification of this compound Base: The toluene is removed under reduced pressure to yield the crude this compound base. This can be purified by vacuum distillation or recrystallization from a suitable solvent.

-

Salt Formation (this compound Hydrochloride): The purified this compound base is dissolved in a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added. This results in the precipitation of this compound hydrochloride, which can be collected by filtration and further purified by recrystallization.

Preclinical Pharmacological Evaluation: The Dawn of Antihistamine Screening

In the 1940s, the pharmacological evaluation of new compounds relied on a battery of in vivo and in vitro assays. For a potential antihistamine like this compound, the primary goal was to demonstrate its ability to antagonize the effects of histamine.

In Vivo Screening: Histamine-Induced Bronchoconstriction in Guinea Pigs

This was a cornerstone assay for assessing antihistaminic activity. Guinea pigs are particularly sensitive to histamine, which causes severe bronchoconstriction.[10][11][12]

Experimental Protocol:

-

Animal Model: Healthy adult guinea pigs of either sex were used.

-

Test Groups: Animals were divided into a control group (receiving vehicle) and a test group (receiving this compound at various doses, typically administered intraperitoneally or orally).

-

Histamine Challenge: A set time after drug administration (e.g., 30-60 minutes), the animals were placed in a chamber and exposed to an aerosol of a histamine solution (e.g., 0.1-0.5% histamine dihydrochloride).

-

Endpoint Measurement: The primary endpoint was the time to onset of respiratory distress (dyspnea) and collapse. An effective antihistamine would significantly prolong this time compared to the control group.

-

Data Analysis: The protective effect was often expressed as the percentage increase in the time to collapse or by determining the ED₅₀ (the dose of the drug that protects 50% of the animals from collapse for a defined period).

In Vitro Screening: Isolated Guinea Pig Ileum Assay

This assay provided a quantitative measure of a compound's ability to antagonize histamine-induced smooth muscle contraction.[5][13][14]

Experimental Protocol:

-

Tissue Preparation: A segment of the terminal ileum from a euthanized guinea pig was isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Recording of Contractions: The tissue was connected to an isotonic or isometric transducer to record contractions on a kymograph or a more modern data acquisition system.

-

Histamine Dose-Response Curve: A cumulative dose-response curve to histamine was established to determine the concentration that produces a submaximal contraction (e.g., 70-80% of the maximum response).

-

Antagonist Incubation: The tissue was washed, and then incubated with a known concentration of this compound for a set period (e.g., 5-10 minutes).

-

Challenge with Histamine: The histamine dose-response curve was repeated in the presence of this compound.

-

Data Analysis: A rightward shift in the histamine dose-response curve in the presence of this compound indicated competitive antagonism. The potency of this compound could be quantified by calculating the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Kᵢ (nM) |

| Histamine H₁ | Human | 1.4 |

| Muscarinic M₁ | Human | 2.94 |

| Muscarinic M₂ | Human | 13.9 |

| Muscarinic M₃ | Human | 12.6 |

| Muscarinic M₄ | Human | 4.38 |

| Muscarinic M₅ | Human | 3.31 |

| Dopamine D₂ | Human | - |

| Serotonin 5-HT₂ₐ | Human | 19 |

| Serotonin 5-HT₂c | Human | 6.48 |

| α₁-Adrenergic | Human | - |

Data compiled from modern pharmacological databases. The original studies in the 1940s would have used relative potency in functional assays rather than direct binding affinity measurements.

Table 2: Early Clinical Trial Data for this compound (Representative)

| Indication | Dosage | Number of Patients (Approx.) | Efficacy | Key Side Effects Noted |

| Allergic Rhinitis / Urticaria | 25 mg at bedtime, or 12.5 mg three times daily | Varies across early studies | Good to excellent relief of symptoms | Drowsiness, dry mouth |

| Motion Sickness | 25 mg twice daily | Varies across early studies | Effective prophylaxis | Sedation |

| Preoperative Sedation | 50 mg | Varies across early studies | Effective sedation and anxiolysis | Drowsiness, potentiation of narcotics |

| Nausea and Vomiting | 12.5-25 mg every 4-6 hours | Varies across early studies | Effective control of nausea and vomiting | Sedation, dizziness |

Mechanism of Action and Signaling Pathways

This compound exerts its primary therapeutic effects through competitive antagonism of the histamine H₁ receptor. The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway.

Histamine H₁ Receptor Signaling Pathway

Histamine binding to the H₁ receptor leads to a conformational change that activates the associated Gq/11 protein. This initiates a cascade of intracellular events:

-

The α-subunit of Gq/11 exchanges GDP for GTP and dissociates from the βγ-subunits.

-

The activated Gαq-GTP subunit binds to and activates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

These signaling events ultimately lead to the physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability.

This compound, by blocking the H₁ receptor, prevents this signaling cascade from being initiated by histamine.

Caption: this compound blocks the H1 receptor, inhibiting the Gq/11 signaling cascade.

From Sedative Antihistamine to "Lytic Cocktail": The Influence of Henri Laborit

The pronounced sedative properties of this compound did not go unnoticed. The French surgeon Henri Laborit observed that this compound could induce a state of "artificial hibernation" in his patients, making them calm and indifferent to surgical stress.[15] This led him to combine this compound with an opioid (pethidine) and an anticholinergic to create a "lytic cocktail" for anesthesia.[15] This application highlighted the central nervous system effects of this compound and directly spurred the development of its structural analog, chlorpromazine, which became the first antipsychotic drug.[15]

The Drug Discovery Workflow of the 1940s

The discovery of this compound exemplifies the "classical pharmacology" approach to drug discovery prevalent in the mid-20th century. This workflow began with a chemical scaffold and proceeded through systematic modification and screening in biological systems to identify therapeutic activity.

References

- 1. Daniel Bovet (1907-1992) | [pasteur.fr]

- 2. academic.oup.com [academic.oup.com]

- 3. Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy | Britannica [britannica.com]

- 4. nobelprize.org [nobelprize.org]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]

- 7. researchgate.net [researchgate.net]

- 8. File:this compound synthesis (Charpentier).svg - Wikimedia Commons [commons.wikimedia.org]

- 9. Файл:this compound synthesis (Charpentier).svg — Википедия [ru.wikipedia.org]

- 10. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the mechanism of histamine-induced bronchodilation in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. youtube.com [youtube.com]

- 15. 2.9. Histamine-induced bronchospasm in Guinea pigs [bio-protocol.org]

A Technical Guide to the Chemical Synthesis and Purification of Promethazine Hydrochloride for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis and purification of promethazine hydrochloride, a phenothiazine-class compound widely used in research for its antihistaminic, sedative, and antiemetic properties.[1][2] Ensuring high purity of this compound is critical for obtaining accurate and reproducible experimental results. This document outlines a common synthetic route, detailed purification protocols, and methods for quality control.

Synthesis of this compound Hydrochloride

The most prevalent and scalable synthesis of this compound involves the N-alkylation of phenothiazine with a suitable aminoalkyl halide.[3][4] The general reaction scheme is a two-step process: first, the synthesis of the alkylating agent, N,N-dimethylamino-2-chloropropane, followed by its condensation with phenothiazine.

Synthesis Workflow

The synthesis proceeds through the formation of an alkylating agent followed by the nucleophilic substitution reaction with phenothiazine.

Experimental Protocol: N-Alkylation Route

This protocol is a composite of established methods.[5][6][7] Researchers should adapt it based on laboratory conditions and scale.

Step A: Synthesis of N,N-Dimethylamino-2-chloropropane (PMZ-1)

-

Charge a reaction vessel with a toluene-methanol solvent mixture (e.g., 2.5:1 v/v).[5]

-

Slowly add thionyl chloride to the solvent under stirring, maintaining the temperature below 25°C. The molar ratio of N,N-dimethyl isopropanolamine to thionyl chloride should be approximately 1:1.1.[5]

-

Initiate the dropwise addition of N,N-dimethyl isopropanolamine.

-

After addition is complete, heat the mixture to reflux (approximately 80-85°C) for 1 hour.[5]

-

Cool the reaction mixture to room temperature. Carefully quench with water.

-

Adjust the pH to 10-11 using a sodium hydroxide solution to neutralize HCl and liberate the free amine.[5]

-

Perform a liquid-liquid extraction. The organic layer containing the product (PMZ-1) is separated and retained for the next step.

Step B: Condensation with Phenothiazine

-

In a separate reaction vessel, charge phenothiazine, a base such as sodium-tert-butoxide or sodium hydroxide, and toluene.[6]

-

Stir the mixture at room temperature for 30-45 minutes.

-

Add the N,N-dimethylamino-2-chloropropane (PMZ-1) solution from the previous step.

-

Heat the reaction mixture to reflux (90-100°C) and maintain for 3-4 hours.[6][7][8] Reaction completion can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the mixture to room temperature and wash with water.

-

Separate the organic layer, which now contains the this compound free base.

Step C: Formation of this compound Hydrochloride

-

The organic layer containing the this compound base is treated with dilute hydrochloric acid to form the hydrochloride salt, which is more soluble in the aqueous phase.[6]

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude this compound base as an oil. This oil is then dissolved in a suitable solvent like acetone or isopropanol.[6]

-

Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent (e.g., isopropanol) is added.

-

This compound hydrochloride will precipitate as a crystalline solid.

-

The crude product is collected by filtration and washed with a cold solvent (e.g., acetone) to remove soluble impurities.

Purification of this compound Hydrochloride

For research purposes, the crude product must be purified to remove starting materials, by-products (such as isothis compound), and degradation products.[9] Recrystallization is the most common and effective method.

Purification and Quality Control Workflow

A rigorous purification and quality control process is essential to ensure the final product meets the high-purity standards required for research.

Experimental Protocol: Recrystallization

-

Transfer the crude this compound hydrochloride to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent, such as acetone or isopropanol, to dissolve the solid completely.[6]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then hot-filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yield, the flask can be placed in an ice bath after initial crystals have formed.[8]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Dry the crystals in a vacuum oven at a temperature not exceeding 105°C to a constant weight. The loss on drying should be less than 0.5%.[10]

Quality Control and Characterization

The identity and purity of the final product must be confirmed using various analytical techniques.

Analytical Data

The following tables summarize key analytical parameters for high-purity this compound hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₁ClN₂S | [1] |

| Molecular Weight | 320.88 g/mol | [11] |

| Appearance | White or faintly yellowish crystalline powder | [12] |

| Melting Point | ~222-223°C (with decomposition) | [10][12] |

| Solubility | Very soluble in water; freely soluble in ethanol | [10][12] |

| pH (1 in 10 soln) | 4.0 - 5.5 |[10] |

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Results | Reference |

|---|---|---|

| ¹H NMR | Spectra should be consistent with the structure. Key signals include aromatic protons, the methine proton of the propyl group, and the N-methyl protons. | [13][14] |

| IR (KBr) | Characteristic peaks for aromatic C-H, aliphatic C-H, C-N, and C-S bonds. Spectrum should match reference. | [10][11] |

| UV-Vis (in buffer) | λmax ≈ 251 nm | [12] |

| HPLC Purity | >99.0% area. A validated RP-UPLC method can achieve this with a runtime of ~3 minutes. | [15] |

| TLC | Single spot with an appropriate mobile phase system (e.g., methanol:diethylamine 19:1). |[10] |

Key Purity Considerations

-

Related Substances: The primary process-related impurity is isothis compound. Methods must be able to resolve this compound from this isomer.[9]

-

Degradation Products: The most common degradation product is this compound sulfoxide.[9] Synthesis and purification should be conducted with protection from light, as this compound is light-sensitive.[10]

-

Heavy Metals: The final product should be tested for heavy metals, with a limit of not more than 20 ppm.[10]

References

- 1. This compound Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. jmedchem.com [jmedchem.com]

- 5. CN118598824B - A kind of synthetic method of this compound hydrochloride - Google Patents [patents.google.com]

- 6. An Improved Process For The Preparation Of this compound Hydrochloride. [quickcompany.in]

- 7. CN104387338A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 8. CN104387338B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 9. mtc-usa.com [mtc-usa.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. This compound hydrochloride [webbook.nist.gov]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. This compound hydrochloride (58-33-3) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Profile of Promethazine: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation phenothiazine derivative, exhibits a complex pharmacological profile characterized by its potent antagonism of multiple G-protein coupled receptors (GPCRs) within the central nervous system (CNS). This guide provides a comprehensive overview of the pharmacological properties of this compound relevant to neuroscience research. It delves into its mechanism of action, receptor binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the study of this multifaceted compound. Quantitative data are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to enhance understanding. This document serves as a technical resource for researchers utilizing this compound as a pharmacological tool to investigate a wide range of neurological processes.

Introduction

This compound is a versatile drug with a long history of clinical use as an antihistamine, antiemetic, and sedative.[1][2] Its diverse therapeutic effects stem from its ability to act as an antagonist at a variety of receptors in the brain.[3] In neuroscience research, this compound serves as a valuable tool for dissecting the roles of various neurotransmitter systems in health and disease. Its ability to readily cross the blood-brain barrier allows for the investigation of central histaminergic, dopaminergic, cholinergic, and adrenergic pathways.[4] This guide aims to provide a detailed pharmacological profile of this compound to support its use in a research context.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of several key neurotransmitter receptors. It is a potent antagonist of the histamine H1 receptor, which is responsible for its antihistaminic and sedative properties.[2][5] Additionally, it displays antagonistic activity at dopamine D2 receptors, muscarinic acetylcholine receptors (M1, M2, M3, M4, M5), and alpha-1 adrenergic receptors.[5] More recent studies have also identified this compound as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The blockade of these receptors in various brain regions underlies its diverse clinical and physiological effects, including sedation, antiemesis, and potential for extrapyramidal side effects.[2][5]

Receptor Binding Affinity

The affinity of this compound for its various receptor targets has been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at key CNS receptors.

| Receptor Target | Ki (nM) | Reference |

| Histamine H1 | 1.4 | |

| Dopamine D2 | Moderate Affinity | |

| Muscarinic Acetylcholine (mAChR) | Moderate Affinity | |

| Alpha-1 Adrenergic | Weak to Moderate Affinity | |

| Serotonin 5-HT2A | Weak to Moderate Affinity | |

| Serotonin 5-HT2C | Weak to Moderate Affinity |

Signaling Pathways

This compound's antagonism of various GPCRs leads to the inhibition of their respective downstream signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by blocking the H1 receptor, inhibits this entire cascade.

This compound's antagonism of the H1 receptor signaling pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's antagonism of the D2 receptor prevents this inhibitory effect, thereby disinhibiting adenylyl cyclase and potentially increasing cAMP levels.

This compound's antagonism of the D2 receptor signaling pathway.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Workflow for a radioligand binding assay.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [3H]spiperone

-

Non-specific binding control: Haloperidol (10 µM)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding), 50 µL of haloperidol (for non-specific binding), or 50 µL of varying concentrations of this compound.

-

50 µL of [3H]spiperone (final concentration ~0.2 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a method to assess the functional antagonism of this compound at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

-

Dopamine (agonist)

-

Forskolin (adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to ~90% confluency.

-

Pre-incubation: Replace the culture medium with assay buffer containing varying concentrations of this compound or vehicle. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of dopamine (e.g., its EC80) and a fixed concentration of forskolin to all wells except the negative control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and determine the IC50 value for the inhibition of the dopamine-mediated decrease in forskolin-stimulated cAMP production.

In Vivo Assays

The forced swim test is a behavioral assay used to assess sedative or antidepressant-like effects of compounds. A decrease in immobility time is indicative of an antidepressant-like effect, while a general decrease in motor activity can suggest sedation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cylindrical glass beakers (25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Video recording equipment

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 5-20 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before the test.

-

Test Session: Gently place each mouse into a beaker filled with 15 cm of water.

-

Recording: Record the behavior of the mice for 6 minutes.

-

Scoring: Score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep the head above water).

-

Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Ferrets are a standard model for studying emesis due to their well-developed vomiting reflex. This model can be used to assess the antiemetic properties of this compound.

Materials:

-

Male ferrets (1-1.5 kg)

-

Emetic agent (e.g., cisplatin, 5 mg/kg, intravenously)

-

This compound

-

Observation cages

Procedure:

-

Acclimation: Acclimate ferrets to the observation cages for at least 24 hours.

-

Drug Administration: Administer this compound (e.g., 1-5 mg/kg, intramuscularly) or vehicle 30-60 minutes before the emetic challenge.

-

Emetic Challenge: Administer the emetic agent.

-

Observation: Observe the animals continuously for a defined period (e.g., 4 hours) and record the number of retches and vomits.

-

Data Analysis: Compare the number of emetic episodes between the this compound-treated and vehicle-treated groups using an appropriate statistical test.

Conclusion

This compound's complex pharmacological profile, characterized by its potent antagonism at multiple CNS receptors, makes it a valuable tool for neuroscience research. This guide has provided a detailed overview of its mechanism of action, receptor binding affinities, and impact on key signaling pathways. The inclusion of detailed experimental protocols for in vitro and in vivo assays offers a practical resource for researchers seeking to utilize this compound to investigate the roles of histaminergic, dopaminergic, and cholinergic systems in various neurological functions and disorders. A thorough understanding of its multifaceted pharmacology is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the intricate workings of the central nervous system.

References

Structural Analysis and Properties of Promethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine hydrochloride is a first-generation antihistamine of the phenothiazine class with a well-established therapeutic profile. Its clinical efficacy is rooted in its unique molecular structure and resulting physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the structural features of this compound hydrochloride, its key physicochemical characteristics, and its complex pharmacological actions. Detailed experimental protocols for its analysis and visualizations of its primary signaling pathways are included to support further research and development.

Structural Analysis

This compound hydrochloride, chemically designated as (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride, is a chiral compound.[1] The core of its structure is a tricyclic phenothiazine ring system, which is responsible for many of its pharmacological activities.

Chemical Structure

The chemical formula for this compound hydrochloride is C₁₇H₂₁ClN₂S, and it has a molecular weight of approximately 320.88 g/mol .[2][3]

Table 1: Chemical Identifiers of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[2] |

| CAS Number | 58-33-3[3] |

| Molecular Formula | C₁₇H₂₁ClN₂S[2][3] |

| Molecular Weight | 320.88 g/mol [2][3] |

| SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl[2] |

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound hydrochloride can exist in at least two distinct crystalline forms. These forms exhibit high similarity in molecular conformation and crystal packing but differ in the disorder levels of the aliphatic side chain, leading to slight variations in unit cell parameters.[4] This polymorphism can influence the physicochemical properties of the solid-state drug, such as its solubility and dissolution rate.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound hydrochloride.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound hydrochloride displays characteristic absorption bands. Key stretches include C-H stretching at approximately 2978 cm⁻¹, N-H⁺ stretching around 2365 cm⁻¹, C=C aromatic stretching at 1593 cm⁻¹, and C-N stretching near 1273 cm⁻¹.[5] The full IR spectrum provides a unique fingerprint for the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the this compound hydrochloride structure.

-

-

UV-Visible Spectroscopy: In aqueous solutions, this compound hydrochloride exhibits a maximum absorbance (λmax) at approximately 248-249 nm.[6][7] This property is often utilized for its quantitative analysis in pharmaceutical formulations.

Physicochemical and Pharmacological Properties

The therapeutic utility of this compound hydrochloride is a direct consequence of its physicochemical and pharmacological characteristics.

Physicochemical Properties

This compound hydrochloride is an odorless, white to faint yellow crystalline powder.[2] It is known to slowly oxidize upon prolonged exposure to air, which can cause a blue discoloration.[1]

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Physical Description | White to faint yellow crystalline powder | [2] |

| Melting Point | ~222-232 °C (with decomposition) | [8] |

| Solubility | Freely soluble in water, soluble in alcohol | [3] |

| pKa | 9.1 | [8] |

| logP (Octanol-Water) | 4.81 | [9] |

| pH (10% aqueous solution) | 3.5 - 5.0 | [2] |

Pharmacological Properties

This compound hydrochloride is a versatile drug with multiple mechanisms of action.

-

Antihistaminic Activity: Its primary action is as a potent antagonist of the histamine H1 receptor.[1] By blocking the effects of histamine, it alleviates symptoms of allergic reactions such as itching, sneezing, and rhinorrhea.[10]

-

Antidopaminergic Activity: this compound also acts as an antagonist at dopamine D2 receptors, particularly in the chemoreceptor trigger zone of the brain, which contributes to its antiemetic effects.[11]

-

Anticholinergic (Antimuscarinic) Activity: It exhibits significant anticholinergic properties by blocking muscarinic acetylcholine receptors. This action contributes to its antiemetic and sedative effects, as well as side effects like dry mouth and blurred vision.[12]

-

Other Receptor Interactions: this compound has a weak to moderate affinity for serotonin (5-HT₂ₐ, 5-HT₂c) and α₁-adrenergic receptors, where it also acts as an antagonist.[1]

Signaling Pathways

The pharmacological effects of this compound hydrochloride are mediated through its interaction with specific cellular signaling pathways.

Histamine H1 Receptor Signaling Pathway (Antagonism by this compound)

This compound acts as a competitive antagonist at the H1 receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). In the presence of histamine, the H1 receptor activates a signaling cascade that leads to various physiological responses. This compound blocks this activation.

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway by this compound.

Dopamine D2 Receptor Signaling Pathway (Antagonism by this compound)

This compound's antiemetic effects are partly due to its antagonism of the dopamine D2 receptor, a Gi-coupled GPCR. Dopamine binding to the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound prevents this action.

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by this compound.

Experimental Protocols

Accurate and precise analytical methods are essential for the quality control and pharmacokinetic studies of this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a stability-indicating HPLC method for the determination of this compound hydrochloride.[7]

Caption: Experimental Workflow for HPLC Analysis of this compound Hydrochloride.

Methodology:

-

Preparation of Mobile Phase: Prepare a 25mM phosphate buffer and adjust the pH to 7.0. Mix with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase.[7]

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution Preparation: For solid dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in the mobile phase, sonicated, and diluted to a suitable concentration. The solution should be filtered through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph. The peak area of this compound hydrochloride is used for quantification against the standard.

UV-Visible Spectrophotometric Analysis

A simple and rapid method for the quantification of this compound hydrochloride in bulk and pharmaceutical formulations.[6]

Methodology:

-

Solvent: Use distilled water as the solvent.[6]

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with distilled water to get a concentration of 100 µg/mL.[6]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 0.5-15 µg/mL.[6]

-

Sample Preparation: Prepare the sample solution as described in the HPLC protocol, diluting it with distilled water to fall within the calibration range.

-

Measurement:

-

Set the spectrophotometer to scan from 210-300 nm to determine the λmax, which should be around 248 nm.[6]

-

Measure the absorbance of the standard and sample solutions at this wavelength against a distilled water blank.

-

-

Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the linear regression equation to determine the concentration of this compound hydrochloride in the sample solution.

Conclusion

This compound hydrochloride possesses a well-defined structure that dictates its diverse pharmacological activities. A thorough understanding of its structural, physicochemical, and pharmacological properties is paramount for its effective and safe use, as well as for the development of new formulations and therapeutic applications. The analytical methods and pathway diagrams provided in this guide offer a comprehensive resource for professionals in the field of pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound HYDROCHLORIDE USP - PCCA [pccarx.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. Development and validation of a HPLC method for the analysis of this compound hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 60-87-7 [m.chemicalbook.com]

- 9. This compound | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Long-Term Effects of Promethazine on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, has demonstrated a range of effects on neuronal cells, primarily centered around neuroprotection in acute injury models. This technical guide synthesizes the current understanding of this compound's impact on neuronal cell lines, with a focus on its long-term implications. While direct long-term exposure studies on neuronal cell lines are limited, this document extrapolates from existing acute and short-term data to discuss potential chronic effects. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects on cell viability and signaling, and detailed experimental protocols for researchers investigating the neuro-pharmacological properties of this compound.

Introduction

This compound is a phenothiazine derivative that readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves the antagonism of histamine H1 receptors, but it also interacts with muscarinic, dopamine, and alpha-adrenergic receptors.[1] Recent research has highlighted its neuroprotective potential, particularly in models of cerebral ischemia and neurotoxicity.[2][3] These studies suggest that this compound can mitigate neuronal apoptosis, reduce oxidative stress, and modulate key signaling pathways.[4][5][6] However, the long-term consequences of sustained this compound exposure on neuronal health and function remain largely unexplored. This guide aims to consolidate the available data, provide detailed experimental methodologies for further research, and present the known signaling pathways involved in this compound's neuronal effects.

Quantitative Data on this compound's Effects on Neuronal Cell Lines

The following tables summarize the quantitative data from studies investigating the effects of this compound on various neuronal cell lines. These studies, while not long-term, provide valuable insights into the dose-dependent effects of the drug.

Table 1: Effect of this compound on Neuronal Cell Viability

| Cell Line | Insult/Model | This compound Concentration (µM) | Duration of Treatment | Observed Effect on Cell Viability | Reference |

| HT22 | Glutamate (GLU)-induced injury | 0.1 - 6 | Pre-treatment for 3 hours, followed by 24-hour GLU exposure | No significant change in viability with this compound alone.[5] | [5] |

| HT22 | Glutamate (GLU)-induced injury | 8 | 3 hours (this compound alone) | 9.9% decrease in viability.[5] | [5] |

| HT22 | Glutamate (GLU)-induced injury | 10 | 3 hours (this compound alone) | 24% decrease in viability.[5] | [5] |

| HT22 | Glutamate (GLU)-induced injury | 0.5 | Pre-treatment for 3 hours, followed by 24-hour GLU exposure | 20% increase in viability compared to GLU-treated group.[5] | [5] |

| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified (part of C+P cocktail) | During reoxygenation | Neuroprotective effects observed.[6] | [6] |

Table 2: Modulation of Protein Expression and Oxidative Stress Markers by this compound in HT22 Cells (Glutamate-Induced Injury Model)

| Target Protein/Marker | Treatment Group | This compound Concentration (µM) | Duration of Treatment | Fold Change/Observation | Reference |

| p53 | GLU vs. Control | - | 24 hours | Decreased expression.[5] | [5] |

| p53 | GLU + PMZ vs. GLU | 0.5 | Pre-treatment for 3 hours | Increased expression.[5] | [5] |

| GPX4 | GLU vs. Control | - | 24 hours | Decreased expression.[5] | [5] |

| GPX4 | GLU + PMZ vs. GLU | 0.5 | Pre-treatment for 3 hours | Increased expression.[5] | [5] |

| SLC7A11 | GLU vs. Control | - | 24 hours | Decreased expression.[5] | [5] |

| SLC7A11 | GLU + PMZ vs. GLU | 0.5 | Pre-treatment for 3 hours | Increased expression.[5] | [5] |

| PTGS2 | GLU vs. Control | - | 24 hours | Increased expression.[5] | [5] |

| PTGS2 | GLU + PMZ vs. GLU | 0.5 | Pre-treatment for 3 hours | Decreased expression.[5] | [5] |

| Reactive Oxygen Species (ROS) | GLU vs. Control | - | 24 hours | Significantly increased fluorescence intensity.[5] | [5] |

| Reactive Oxygen Species (ROS) | GLU + PMZ vs. GLU | 0.5 | Pre-treatment for 3 hours | Significantly decreased fluorescence intensity.[5] | [5] |

| Glutathione (GSH) | GLU vs. Control | - | 24 hours | Decreased content. | [5] |

| Glutathione (GSH) | GLU + PMZ vs. GLU | 0.5 | Pre-treatment for 3 hours | Reversed the decrease in GSH content. | [5] |

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways in neuronal cells, primarily contributing to its neuroprotective effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival and apoptosis. Studies in animal models of cerebral infarction suggest that this compound exerts its anti-apoptotic effects by upregulating this pathway.[4]

SLC7A11-GPX4 Antioxidant System

In a glutamate-induced injury model in HT22 hippocampal neurons, this compound was found to regulate the SLC7A11-GPX4 antioxidant system.[5][7] This pathway is crucial for protecting cells from oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in the literature on this compound's effects on neuronal cell lines.